

lantadene C as dihydrolantadene A

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Compound of Interest

Compound Name: Lantadene C

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An In-depth Technical Guide on **Lantadene C** (Dihydrolantadene A) for Researchers and Drug Development Professionals

Executive Summary

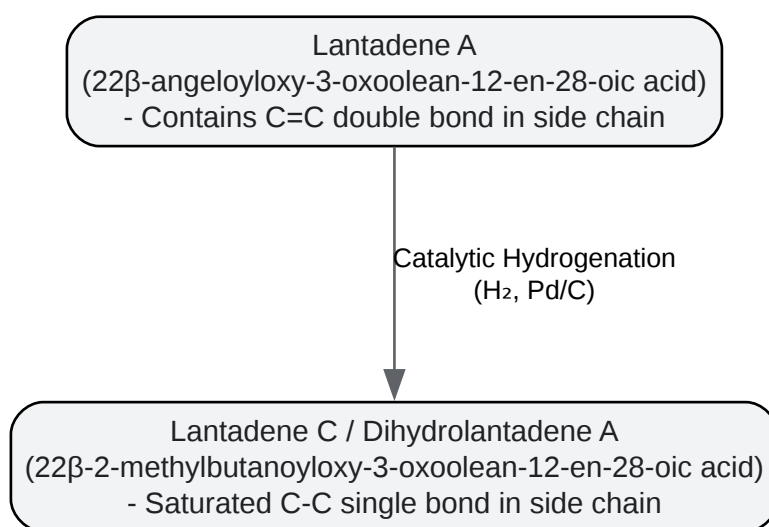
Lantadene C, a pentacyclic triterpenoid from the plant *Lantana camara*, is chemically identical to dihydrolantadene A. It is structurally distinct from the more abundant lantadene A by the saturation of a double bond in its side chain, a feature that significantly enhances its hepatotoxicity. While lantadene A is largely considered non-toxic, **lantadene C** is a potent hepatotoxin, inducing cholestasis and liver damage in animal models, characteristic of lantana poisoning. This guide provides a comprehensive overview of the chemistry, synthesis, biological activity, and mechanism of action of **lantadene C**, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a vital resource for researchers in toxicology, pharmacology, and natural product chemistry.

Chemical Identity and Structure

Lantadene C is a pentacyclic triterpenoid belonging to the oleanane series.^[1] Its systematic IUPAC name is (4R,4aS,6aR,6aS,6bR,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(2S)-2-methylbutanoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid.

Crucially, early research identified this compound as **lantadene C**, while separate work described dihydrolantadene A. Subsequent structural elucidation confirmed they are the same molecule.^[1] The primary source of this compound is the leaves of *Lantana camara* var. *aculeata*.^[1]

The core structural difference between the major lantadenes lies in the side chain esterified at the C-22 position. **Lantadene C** is the saturated analogue of lantadene A, meaning it lacks the double bond present in the 2-methylbut-2-enoyl side chain of lantadene A.[1][2][3] This seemingly minor structural modification is critical to its biological activity and can be achieved synthetically through the catalytic hydrogenation of lantadene A.[1]



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Figure 1: Chemical relationship between Lantadene A and **Lantadene C**.

Biological Activity and Toxicology

The defining biological characteristic of **lantadene C** is its potent hepatotoxicity, a feature notably absent in its unsaturated precursor, lantadene A.[1] Ingestion by susceptible animals, such as guinea pigs and sheep, leads to a syndrome of cholestasis (disruption of bile flow) and photosensitization.[1][2][4]

Hepatotoxicity

Unlike lantadene A, both crystalline (Form I) and amorphous (Form II) forms of **lantadene C** induce a strong hepatotoxic response in guinea pigs.[1] The key toxicological manifestations include:

- Physiological Effects: Decreased feed intake, reduced fecal output, and lethargy.[1]
- Gross Pathology: Hepatomegaly (enlarged liver).[1][5]

- **Biochemical Changes:** Significant increases in plasma bilirubin and the activity of liver enzymes such as acid phosphatase (ACP), alanine aminotransferase (ALT), and aspartate aminotransferase (AST).^{[1][6]}
- **Cellular Damage:** Histopathological examination reveals hepatic injury at cellular and subcellular levels, including necrosis and fibrosis.^{[6][7]}

Quantitative Toxicological Data

Specific toxicological data for pure **lantadene C** is limited. Most studies have been conducted using mixtures of lantadenes isolated from *L. camara* leaves. The available quantitative data provides a critical reference for its toxic potential.

| Compound/ Mixture | Test Species | Route | Dose / Metric | Result | Reference(s)) |
|----------------------|-----------------------------|----------|--------------------------------------|---|-------------------|
| Lantadene Mixture | Guinea Pig | Oral | 25 mg/kg bw | Sub-acute toxic dose causing hepatotoxic and nephrotoxic effects without mortality. | [7] |
| Lantadene Mixture | Guinea Pig | Oral | 6-24 mg/kg bw/day (90 days) | Dose- dependent sub-chronic toxicity, including nephrotoxicity and hepatotoxicity . | [6] |
| Lantadene Mixture | Sheep | Oral | LD ₅₀ = 60 mg/kg bw | Lethal dose 50. | [2][7] |
| Lantadene Mixture | Sheep | IV | LD ₅₀ = 1-3 mg/kg bw | Lethal dose 50. | [2][7] |
| Lantadene A | Macrophage (Raw 264.7) | In vitro | IC ₅₀ = 84.2 µg/mL | Cytotoxicity. | [8] |
| Lantadene C | Breast Cancer (MCF-7) | In vitro | IC ₅₀ = Not Determined | Exerted a dose- dependent reduction in cell viability, but with a lesser effect than | [3] |

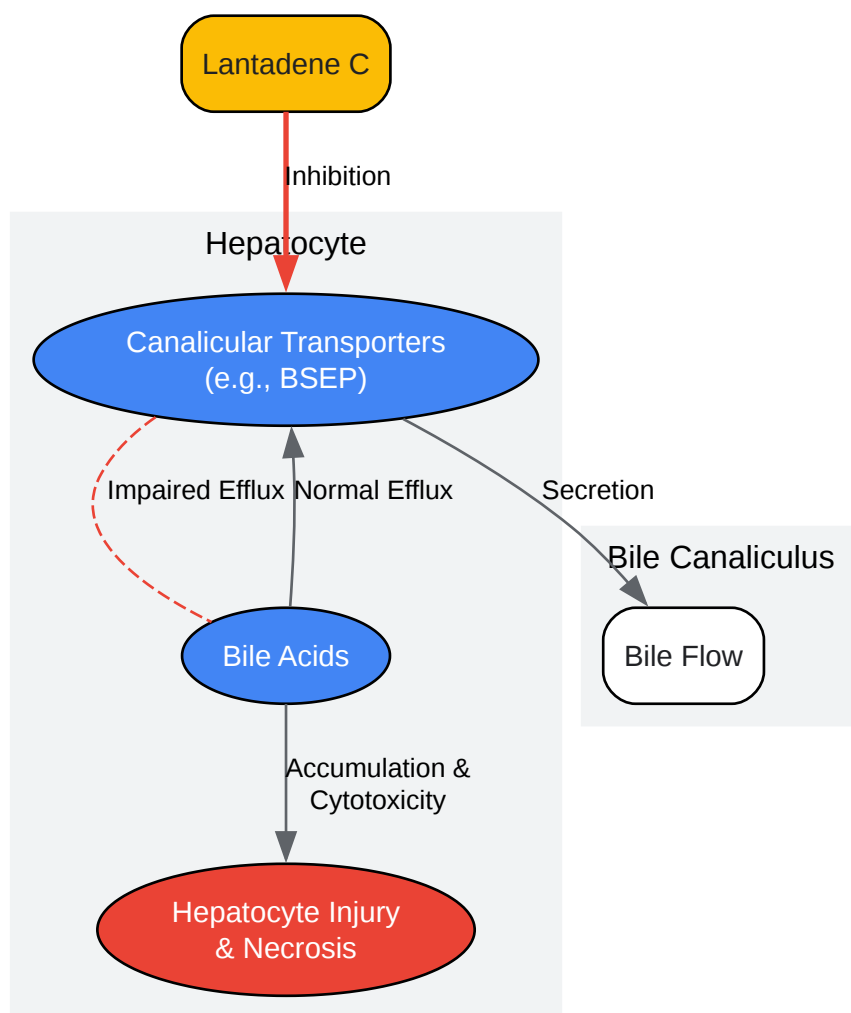
Lantadene A
or B.

Proposed Mechanism of Action

The precise molecular mechanism of lantadene-induced toxicity is not fully elucidated but is understood to be a form of drug-induced cholestasis. The leading hypothesis suggests that lantadenes interfere with the function of canalicular transport proteins in hepatocytes, which are responsible for exporting bile acids from the liver into the bile ducts.

This disruption leads to an accumulation of cytotoxic bile acids within the hepatocytes, causing cellular damage, inflammation, and necrosis. While the exact target is unconfirmed, it is thought that lantadenes may inhibit the function of the bile salt export pump (BSEP, or ABCB11) or disrupt the function of other transporters like the Na⁺/K⁺-ATPase, which maintains the electrochemical gradients necessary for secondary active transport across the cell membrane.

[7]



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Figure 2: Proposed mechanism of **Lantadene C**-induced hepatotoxicity.

Experimental Protocols

Isolation and Purification of Lantadene C

This protocol is adapted from methodologies described for the isolation of lantadenes from *L. camara* leaves.[9][10][11]

- **Plant Material Preparation:** Collect fresh leaves of *Lantana camara* var. *aculeata*. Oven-dry the leaves at 55-70°C and grind them into a fine powder (approx. 1 mm particle size).
- **Solvent Extraction:** Macerate the dried leaf powder in methanol (e.g., 200 g powder in 1 L methanol) overnight with shaking. Filter the extract through several layers of muslin cloth.

- Decolorization: Add activated charcoal (e.g., 30 g per 1 L of extract) to the methanolic extract. Stir for 1 hour to adsorb pigments and other impurities. Filter the mixture through coarse filter paper (e.g., Whatman No. 1).
- Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 60°C. Dry the resulting residue in vacuo to obtain a crude extract.
- Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol:chloroform:water system to separate polar compounds (which partition into the aqueous methanol layer) from the less polar triterpenoids, including lantadenes (which remain in the chloroform layer).^[10]
- Column Chromatography:
 - Prepare a chromatography column with silica gel (60-120 mesh) using chloroform as the slurry solvent.
 - Dissolve the dried chloroform fraction and load it onto the column.
 - Elute the column with a solvent gradient. A typical scheme involves sequential elution with chloroform, followed by increasing concentrations of methanol in chloroform (e.g., 99:1, 95:5 v/v).^[10]
 - Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing lantadenes. **Lantadene C** will typically elute after lantadene A and B.
- Purification by Crystallization: Pool the fractions enriched with **lantadene C**. Remove the solvent by rotary evaporation. Dissolve the residue in a minimal amount of boiling methanol and allow it to crystallize at low temperatures (0-4°C). Repeat the crystallization process multiple times to achieve high purity.
- Purity Assessment: Confirm the purity and identity of the final product using High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (MS, NMR).

Synthesis via Catalytic Hydrogenation of Lantadene A

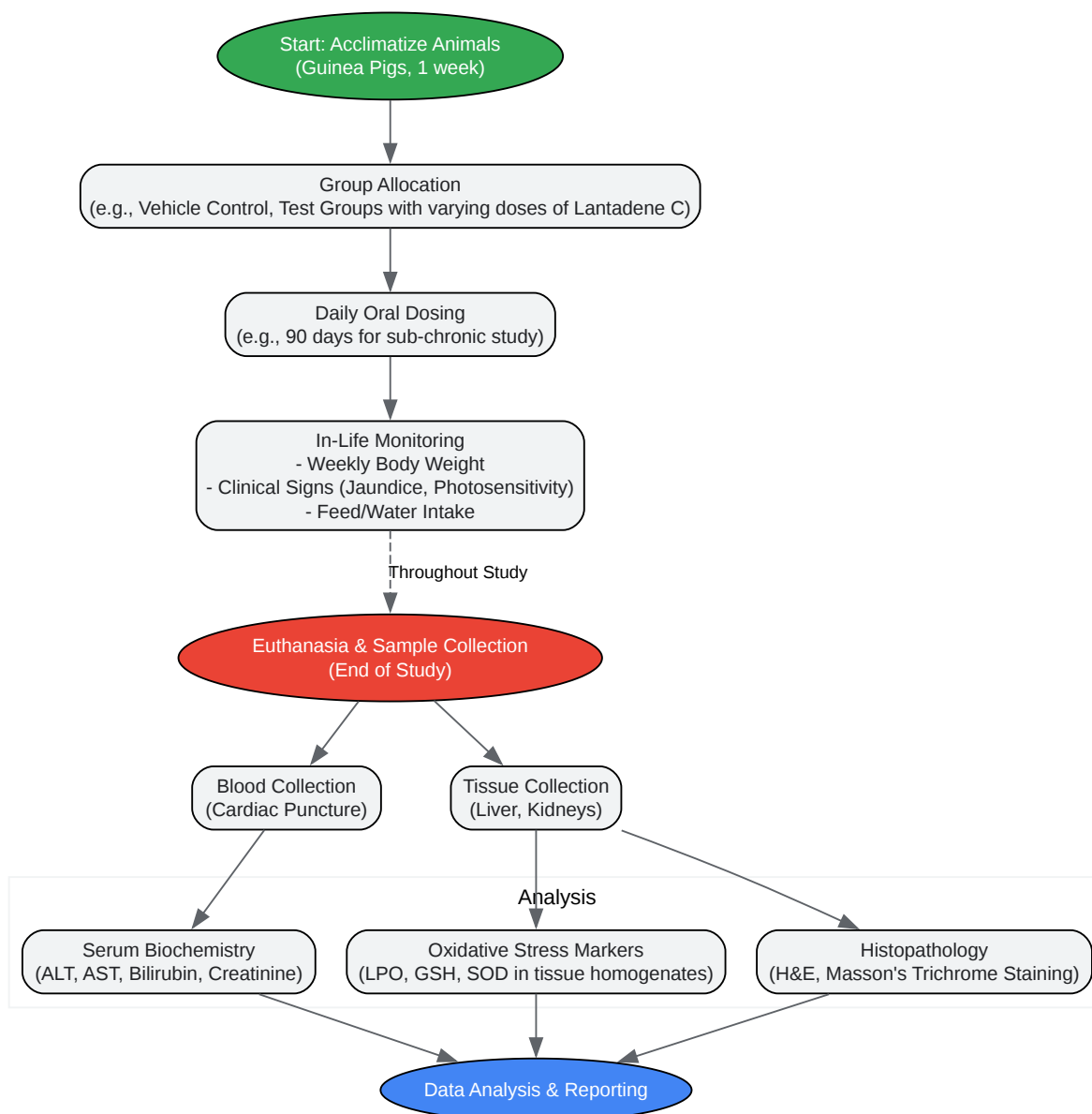
Lantadene C can be prepared semi-synthetically from the more abundant lantadene A.^[1] While a specific detailed protocol is not widely published, a general procedure for catalytic

hydrogenation of a triterpenoid would be as follows.

- **Reaction Setup:** Dissolve purified lantadene A in a suitable solvent (e.g., ethyl acetate or methanol) in a high-pressure reaction vessel.
- **Catalyst Addition:** Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight relative to the substrate).
- **Hydrogenation:** Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon). Introduce hydrogen gas (H₂) to the desired pressure.
- **Reaction Conditions:** Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC for the disappearance of the starting material).
- **Workup:** Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- **Purification:** Wash the celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude dihydrolantadene A (**lantadene C**) can be purified by column chromatography or recrystallization as described in Protocol 4.1.

In Vivo Hepatotoxicity Assessment in the Guinea Pig Model

This protocol outlines a workflow for evaluating the hepatotoxicity of **lantadene C**.[\[6\]](#)[\[12\]](#)[\[13\]](#)



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Figure 3: Experimental workflow for sub-chronic hepatotoxicity assessment.

Conclusion for Drug Development Professionals

Lantadene C (dihydrolantadene A) represents a classic case study in structure-activity relationships, where the saturation of a single bond transforms a relatively benign natural product into a potent hepatotoxin. For researchers in drug development, this molecule serves as a critical toxicological benchmark. Understanding its mechanism of cholestatic injury is valuable for screening new chemical entities for potential liver liabilities. Furthermore, the oleanane scaffold is common in many biologically active natural products; the toxic profile of **lantadene C** underscores the importance of evaluating modifications at the C-22 position for potential toxicity. While its inherent toxicity precludes its direct use as a therapeutic, its potent biological activity may inspire the design of analogues with more favorable safety profiles for other applications, such as antitumor research, where cytotoxicity is a desired endpoint.

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